molecular formula C16H15N2O4- B119924 4-Nitro-2-(3-phenylpropylamino)benzoate CAS No. 158913-21-4

4-Nitro-2-(3-phenylpropylamino)benzoate

Cat. No. B119924
M. Wt: 299.3 g/mol
InChI Key: OTSBHGGBOIOBCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(3-phenylpropylamino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, NPPB, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of NPPB is complex and not fully understood. It is known to interact with chloride channels, blocking their activity and causing a decrease in chloride ion influx. This can lead to changes in membrane potential and cellular excitability. NPPB has also been shown to inhibit the activity of certain enzymes involved in inflammation, further contributing to its anti-inflammatory effects.

Biochemical And Physiological Effects

NPPB has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to its effects on chloride channels and inflammation, NPPB has been shown to inhibit the activity of certain ion channels, including potassium channels and calcium channels. It has also been shown to have effects on cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of NPPB for lab experiments is its specificity as a chloride channel blocker. This allows researchers to study the role of chloride channels in cellular physiology without the interference of other ion channels. However, there are also limitations to the use of NPPB, including its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are a variety of future directions for research on NPPB. One area of interest is the development of more specific and potent chloride channel blockers based on the structure of NPPB. Another area of interest is the potential use of NPPB as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of NPPB and its effects on cellular physiology.

Synthesis Methods

The synthesis of NPPB can be achieved through a multi-step process that involves the reaction of 2-nitrobenzoic acid with 3-phenylpropylamine. This reaction results in the formation of 2-(3-phenylpropylamino)benzoic acid, which is then converted to NPPB through the addition of nitric acid. The final product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

NPPB has been shown to have a variety of applications in scientific research, particularly in the fields of physiology and pharmacology. One of the primary uses of NPPB is as a chloride channel blocker, which can be used to study the role of chloride channels in cellular physiology. NPPB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

158913-21-4

Product Name

4-Nitro-2-(3-phenylpropylamino)benzoate

Molecular Formula

C16H15N2O4-

Molecular Weight

299.3 g/mol

IUPAC Name

4-nitro-2-(3-phenylpropylamino)benzoate

InChI

InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1

InChI Key

OTSBHGGBOIOBCD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-]

Other CAS RN

158913-21-4

synonyms

4-nitro-2-(3-phenylpropylamino)benzoate
4-NPPB

Origin of Product

United States

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